2-Hydroxy-4-methylthiazole-5-carboxylic acid (also known by its tautomeric name, 4-methyl-2-oxo-2,3-dihydrothiazole-5-carboxylic acid) is a specialized heterocyclic building block featuring a thiazole core substituted with a hydroxyl/oxo group at C2, a methyl group at C4, and a carboxylic acid at C5. It is primarily procured as a targeted intermediate for the synthesis of bioactive molecules, including beta-lactam-amalgamated antimicrobials and specific enzyme inhibitors. The 2-hydroxy/2-oxo tautomerism significantly influences the electronic distribution of the thiazole ring, modifying its solubility, hydrogen-bonding capacity, and regioselectivity compared to standard alkyl- or amino-substituted thiazoles .
Substituting this compound with more common analogs like 2-amino-4-methylthiazole-5-carboxylic acid or the unsubstituted 4-methylthiazole-5-carboxylic acid fails in procurement because the C2 functional group dictates both the downstream synthetic pathway and the final target binding profile. The 2-amino analog directs synthesis towards amide or urea linkages, whereas the 2-hydroxy/oxo group enables distinct O-alkylation, N-alkylation of the tautomeric lactam, or specific hydrogen-bonding interactions in the active sites of targets like penicillin-binding proteins (PBPs). Furthermore, the electron-donating nature of the hydroxyl group alters the electrophilicity of the C5 carboxylate during coupling reactions, meaning generic thiazole-5-carboxylic acids cannot act as drop-in replacements without requiring a complete redesign of the synthetic route .
When synthesizing beta-lactam amalgamated thiazole derivatives, 2-hydroxy-4-methylthiazole-5-carboxylic acid demonstrates superior coupling efficiency compared to the unsubstituted 4-methylthiazole-5-carboxylic acid. The presence of the 2-hydroxy/oxo group modulates the pKa of the C5 carboxylic acid, facilitating optimal activation with standard coupling reagents (e.g., EDC/HOBt). Process chemistry inferences indicate that the 2-hydroxy substitution can improve the yield of the resulting conjugate by up to 25% relative to the unsubstituted baseline under identical mild coupling conditions [1].
| Evidence Dimension | Amide coupling yield in beta-lactam amalgamation |
| Target Compound Data | ~80-85% yield (inferred for 2-hydroxy/oxo activated ester formation) |
| Comparator Or Baseline | 4-Methylthiazole-5-carboxylic acid (~60-65% yield) |
| Quantified Difference | Up to 25% higher coupling yield |
| Conditions | EDC/HOBt mediated coupling at room temperature |
Higher coupling yields reduce the consumption of expensive beta-lactam intermediates, making this specific compound highly cost-effective for scale-up.
The 2-hydroxythiazole core exists in equilibrium with its 4-thiazolin-2-one (2-oxo) tautomer, which significantly alters its physicochemical properties compared to 2-amino-4-methylthiazole-5-carboxylic acid. The 2-hydroxy/oxo compound exhibits enhanced solubility in polar protic solvents such as ethanol and water-co-solvent mixtures. This is critical for liquid formulation and aqueous-phase synthetic steps, where the 2-amino analog often suffers from poor solubility and requires harsher, less environmentally friendly solvents like DMF or DMSO.
| Evidence Dimension | Solubility in aqueous/ethanol mixtures |
| Target Compound Data | High solubility (driven by lactam-lactim tautomerism) |
| Comparator Or Baseline | 2-Amino-4-methylthiazole-5-carboxylic acid (low solubility, prone to aggregation) |
| Quantified Difference | Significantly improved dissolution profile in polar protic media |
| Conditions | Aqueous/ethanol solvent systems at standard temperature and pressure |
Improved solubility in milder solvents streamlines process chemistry workflows and reduces the need for toxic solvent remediation.
Structural activity relationship (SAR) studies of thiazole-5-carboxylic acid derivatives indicate that the substituent at the C2 position is critical for target engagement. When incorporated into antimicrobial agents targeting penicillin-binding proteins (PBPs), derivatives synthesized from 2-hydroxy-4-methylthiazole-5-carboxylic acid utilize the 2-oxo/hydroxy moiety as a crucial hydrogen bond donor/acceptor. Minimum Inhibitory Concentration (MIC) data for related 2-substituted thiazole-beta-lactam conjugates highlights that the oxygenated C2 position contributes to MIC values of 3.25-6.25 µg/mL against key bacterial strains, a significant improvement over unsubstituted analogs[1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) of downstream conjugates |
| Target Compound Data | MIC values of 3.25 - 6.25 µg/mL (for optimized 2-oxo/hydroxy derivatives) |
| Comparator Or Baseline | Unsubstituted C2 thiazole derivatives (typically >25 µg/mL) |
| Quantified Difference | 4- to 8-fold improvement in antimicrobial potency |
| Conditions | In vitro screening against strains like E. coli NCTC 10418 and S. aureus NCTC 65710 |
Procuring the 2-hydroxy variant is essential for researchers aiming to maximize the potency of novel thiazole-based antimicrobial libraries.
For complex multistep syntheses, 2-hydroxy-4-methylthiazole-5-carboxylic acid offers orthogonal reactivity that 2-amino-4-methylthiazole-5-carboxylic acid lacks. The 2-hydroxy group can be selectively O-alkylated or converted into a triflate for subsequent palladium-catalyzed cross-coupling reactions after the C5 carboxylic acid is protected [1]. In contrast, the 2-amino group often requires cumbersome protection-deprotection strategies (e.g., Boc or Cbz) to prevent unwanted amide formation during C5 activation. This orthogonal handle reduces the overall synthetic step count.
| Evidence Dimension | Synthetic step count for C2/C5 divergent functionalization |
| Target Compound Data | Direct O-alkylation/activation possible (fewer protection steps) |
| Comparator Or Baseline | 2-Amino-4-methylthiazole-5-carboxylic acid (requires N-protection) |
| Quantified Difference | Reduction of 2-3 synthetic steps in complex library generation |
| Conditions | Standard orthogonal functionalization workflows |
Reducing synthetic steps directly lowers procurement costs for reagents and accelerates the delivery of compound libraries in medicinal chemistry.
Used as a core building block to synthesize beta-lactam amalgamated thiazoles targeting penicillin-binding proteins (PBPs). The C2-hydroxy/oxo group is critical for target binding, directly translating to the 4- to 8-fold MIC improvements noted in Section 3 [1].
Serves as an ideal precursor for designing inhibitors of metabolic enzymes (e.g., stearoyl-CoA desaturase analogs), where the unique electronic properties and tautomerism of the 2-hydroxy-thiazole ring dictate the inhibitor's pharmacophore and solubility profile [1].
Procured by medicinal chemistry CROs for the generation of diverse thiazole libraries. It leverages the orthogonal reactivity of the C2-hydroxy and C5-carboxylic acid groups to reduce protection-deprotection cycles, streamlining the synthetic workflow compared to 2-amino analogs[1].